molecular formula C11H16ClNO2S B1521666 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride CAS No. 1017335-38-4

2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride

Cat. No.: B1521666
CAS No.: 1017335-38-4
M. Wt: 261.77 g/mol
InChI Key: RUNOUZUEQXLUBF-UHFFFAOYSA-N
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Description

2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a phenylsulfonylmethyl substituent at the 2-position of the pyrrolidine ring, with a hydrochloride counterion enhancing its solubility. The phenylsulfonyl group introduces significant hydrophobicity and electron-withdrawing properties, which influence its binding interactions in biological systems. Pyrrolidine-based compounds are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic natural amines, making them valuable in targeting enzymes and receptors .

However, its specific pharmacological profile remains less documented compared to analogs, as it is listed as discontinued in commercial catalogs .

Properties

IUPAC Name

2-(benzenesulfonylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h1-3,6-7,10,12H,4-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNOUZUEQXLUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride (CAS No. 1185302-64-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). The compound is believed to modulate neurotransmitter systems, notably through its action on serotonin receptors.

Target Receptors

  • 5-HT2A Receptor : Studies have shown that derivatives of this compound exhibit high affinity for the 5-HT2A receptor, with pKi values ranging from 7.89 to 9.19, indicating significant potential for modulating serotonergic signaling pathways .
  • Dopamine Receptors : It also interacts with dopaminergic receptors, which may contribute to its effects on mood and cognition .

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Antidepressant Activity : By modulating serotonin and dopamine levels, this compound may exhibit antidepressant-like effects in preclinical models.
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures possess anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound and its analogs can exert significant effects on cell viability and proliferation in various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.4Induction of apoptosis
Compound BMCF-73.2Inhibition of cell cycle progression

These findings highlight the compound's potential as an anticancer agent through apoptosis induction and cell cycle inhibition .

Animal Models

In animal models, the administration of this compound has shown promising results in reducing depressive-like behaviors. Behavioral assays indicated a significant decrease in immobility time in the forced swim test, suggesting an antidepressant effect .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrrolidine ring and the sulfonyl group can enhance biological activity. For instance:

ModificationEffect on Activity
Methyl substitution on pyrrolidineIncreased affinity for 5-HT2A receptor
Variation in aryl groupDifferent binding affinities across dopamine receptors

These modifications suggest pathways for optimizing the compound's pharmacological properties .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Drug Discovery : The unique structure of 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride makes it a candidate for developing new drugs targeting various diseases. Pyrrolidine derivatives are often explored for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
  • Bioactive Molecules : Compounds containing pyrrolidine rings have been synthesized to create bioactive molecules with target selectivity. These compounds have shown promise in treating conditions such as neurodegenerative diseases, infections, and metabolic disorders .

2. Mechanism of Action Studies

  • Binding Affinity : Preliminary studies indicate that this compound interacts with biological targets such as enzymes and receptors. Research is ongoing to elucidate its mechanism of action, which may involve modulation of neurotransmitter systems relevant to mood disorders .
  • Multifunctional Ligands : The compound has been investigated as part of multifunctional ligands targeting neuropsychiatric disorders. Its structure facilitates interactions with serotonin receptors (5-HT2A, 5-HT6, and 5-HT7), making it a potential candidate for treating behavioral and psychological symptoms of dementia (BPSD) .

Case Studies

Case Study 1: Anticancer Activity
Research has demonstrated that pyrrolidine derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that modifications to the pyrrolidine structure can enhance cytotoxicity against cancer cell lines .

Case Study 2: Neuropharmacological Effects
In vitro studies have indicated that compounds similar to this compound can modulate neurotransmitter activity, providing insights into their potential use in treating anxiety and depression. The balance between serotonin receptor affinity may reduce side effects commonly associated with traditional antidepressants .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Features of Key Pyrrolidine Derivatives
Compound Name Substituents on Pyrrolidine Key Functional Groups CAS Number
2-[(Phenylsulfonyl)methyl]pyrrolidine HCl Phenylsulfonylmethyl at C2 Sulfonyl, pyrrolidine HCl Not Disclosed
(R)-2-(Hydroxymethyl)pyrrolidine () Hydroxymethyl at C2 Hydroxyl, pyrrolidine -
(2R)-2-Methylpyrrolidine HCl () Methyl at C2 Methyl, pyrrolidine HCl 135324-85-5
SB-269970 HCl () Piperidinylethyl-sulfonylphenol at C3 Sulfonyl, phenol, piperidine HCl 261901-57-9
2-(2-Methoxyphenyl)pyrrolidine HCl () Methoxyphenyl at C2 Methoxy, pyrrolidine HCl 1381928-34-2

Key Observations :

  • The phenylsulfonylmethyl group in the target compound distinguishes it from analogs with simpler alkyl (e.g., methyl) or aryl (e.g., methoxyphenyl) substituents. This group enhances hydrophobic interactions, as seen in SphK1 inhibitors where similar sulfonyl groups occupy hydrophobic pockets .
  • SB-269970 HCl incorporates a sulfonyl group linked to a phenol ring, enabling dual hydrogen bonding and π-π stacking, which is critical for its 5-HT7 receptor antagonism .

Key Observations :

  • The synthesis of sulfonyl-containing pyrrolidines often requires protecting the pyrrolidine nitrogen to prevent undesired side reactions, as demonstrated in ’s benzyl chlorocarbonate protection strategy .
  • Stability issues, such as hydrolysis of sulfonyl groups or racemization in chiral analogs (e.g., ), necessitate controlled reaction conditions and rigorous analytical validation (e.g., GC-MS, NMR) .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological Activity and Solubility Profiles
Compound Name Target/Activity Solubility (Predicted) Reference
2-[(Phenylsulfonyl)methyl]pyrrolidine HCl Undocumented (discontinued) Moderate (hydrochloride salt)
(R)-2-(Hydroxymethyl)pyrrolidine () SphK1 inhibition (IC50 ~100 nM) High (hydroxyl group enhances H2O solubility)
SB-269970 HCl () 5-HT7 receptor antagonist (Ki <1 nM) Low (phenol and hydrophobic groups)
Methylphenidate HCl () Dopamine/norepinephrine reuptake inhibitor High (salt form)

Key Observations :

  • The phenylsulfonyl group in the target compound may confer kinase inhibitory activity akin to ’s SphK1 inhibitor, where the sulfonyl ring occupies hydrophobic pockets near Phe374 and Leu347 .
  • Methylphenidate HCl highlights the importance of salt forms in improving bioavailability, a strategy applicable to pyrrolidine derivatives .

Preparation Methods

Alkylation of Pyrrolidine with Phenylsulfonylmethyl Halides

A common approach involves the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile attacking a phenylsulfonylmethyl halide (e.g., bromide or chloride). The reaction proceeds under basic or neutral conditions, often in an aprotic solvent such as acetonitrile or dimethylformamide.

Typical reaction conditions:

Parameter Details
Reactants Pyrrolidine, phenylsulfonylmethyl bromide/chloride
Solvent DMF, acetonitrile, or toluene
Base Triethylamine or potassium carbonate (optional)
Temperature Room temperature to reflux (~25–80°C)
Reaction time 4–24 hours
Workup Aqueous extraction, solvent removal

This reaction yields the free base 2-[(Phenylsulfonyl)methyl]pyrrolidine, which is subsequently converted to its hydrochloride salt.

Oxidation of Phenylthio-methyl Pyrrolidine Precursors

Another method involves first preparing 2-[(Phenylthio)methyl]pyrrolidine by alkylation with phenylthio-methyl halides, followed by oxidation of the thioether to the sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Step Reagent/Condition Outcome
Alkylation Pyrrolidine + phenylthiomethyl halide 2-[(Phenylthio)methyl]pyrrolidine
Oxidation m-CPBA or H2O2 in solvent (e.g., dichloromethane) 2-[(Phenylsulfonyl)methyl]pyrrolidine

This two-step method allows for better control of the sulfone functionality.

Salt Formation with Hydrochloric Acid

The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (ethanol, isopropanol, or ethereal solution) to form the hydrochloride salt, which improves compound stability and facilitates purification by crystallization.

Parameter Details
Acid HCl (aqueous or anhydrous)
Solvent Ethanol, isopropanol, or diethyl ether
Temperature 0–25°C
Crystallization Slow cooling or solvent evaporation

The hydrochloride salt typically crystallizes as a solid with defined melting point and purity.

Research Findings and Optimization

Yield and Purity

  • The alkylation method generally provides yields in the range of 70–85% for the free base.
  • Oxidation yields of the sulfone from the thioether intermediate exceed 90% under optimized conditions.
  • Salt formation yields are typically quantitative (>95%) with high purity (>99% by HPLC).

Solvent and Base Effects

  • Use of polar aprotic solvents enhances nucleophilicity and reaction rate in alkylation.
  • Triethylamine or potassium carbonate bases help neutralize generated acids and improve yields.
  • Oxidation requires careful control of temperature and oxidant equivalents to avoid overoxidation or side reactions.

Purification Techniques

  • Recrystallization from ethanol or isopropanol yields highly pure hydrochloride salt.
  • Charcoal treatment during workup removes colored impurities.
  • Filtration and drying under vacuum yield a stable crystalline product.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Direct Alkylation Pyrrolidine, phenylsulfonylmethyl halide, base DMF, RT to reflux, 4–24 h 70–85 Simple, one-step alkylation
Thioether Oxidation Route Pyrrolidine, phenylthiomethyl halide, m-CPBA Alkylation + oxidation at RT 80–90 Two-step, allows sulfone control
Hydrochloride Salt Formation Free base, HCl, ethanol/isopropanol 0–25°C, crystallization >95 Improves stability and crystallinity

Q & A

Q. Table 1: Critical Reaction Parameters

ParameterOptimal RangeImpact
Temperature0–5°CReduces decomposition
SolventAcetonitrileEnhances solubility
Stoichiometry1.2:1 (sulfonylating agent:substrate)Minimizes byproducts

This aligns with methods for 3-[(2,5-dichlorophenoxy)methyl]pyrrolidine hydrochloride, where controlled conditions improved yield by 30% .

Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

  • NMR : 1^1H NMR (DMSO-d₆) identifies pyrrolidine protons (δ 3.1–3.4 ppm) and sulfonyl aromatic protons (δ 7.5–7.8 ppm) .
  • IR : Strong S=O stretching at 1150–1200 cm⁻¹ confirms sulfonylation .
  • Mass Spectrometry : ESI-MS (m/z 270.1 [M+H]⁺) verifies molecular weight .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding (e.g., Cl⁻ interactions) .

What in vitro assays are recommended for preliminary biological activity evaluation?

Answer:

  • Receptor Binding : Radioligand displacement assays (e.g., dopamine D2 receptors, IC₅₀ determination at 10 nM ligand concentration) .
  • Enzyme Inhibition : Fluorometric monitoring of acetylcholinesterase activity (Ellman’s method, 412 nm) .
  • Cytotoxicity : MTT assay in SH-SY5Y cells (24–48 hr exposure, CC₅₀ calculation) .

Q. Table 2: Assay Conditions

Assay TypeTargetKey Metrics
Radioligand BindingD2 ReceptorIC₅₀, Ki
Enzyme InhibitionAcetylcholinesterase% Inhibition
CytotoxicitySH-SY5Y CellsCC₅₀

How can enantiomeric purity be optimized during synthesis?

Answer:

  • Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed sulfonylation .
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) quantifies enantiomeric excess (>98%) .

What strategies resolve contradictory biological activity data across studies?

Answer:

Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .

Meta-Analysis : Compare data from analogs (e.g., fluorophenyl-pyrrolidines) to identify substituent-dependent trends .

Mechanistic Studies : Use knock-out cell lines to isolate target-specific effects .

How do computational tools predict pharmacokinetic properties?

Answer:

  • Docking Studies : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4 binding affinity) .
  • ADMET Prediction : SwissADME estimates logP (2.1 ± 0.3) and BBB permeability (CNS MPO score: 4.5) .
  • MD Simulations : GROMACS evaluates stability in aqueous environments (RMSD < 2.0 Å over 50 ns) .

What are critical considerations for SAR studies of sulfonyl-pyrrolidine derivatives?

Answer:

  • Substituent Variation : Compare analogs with electron-withdrawing (e.g., -CF₃) vs. donating (-OCH₃) groups on the phenyl ring .
  • Bioisosteric Replacement : Replace sulfonyl with carbonyl or phosphonyl groups to modulate solubility .

Q. Table 3: SAR Trends in Analogs

CompoundSubstituentIC₅₀ (D2 Receptor)
2-[(4-Fluorophenyl)sulfonyl]-F12 nM
2-[(4-Methoxyphenyl)sulfonyl]-OCH₃45 nM

How are trace impurities quantified and controlled in batch synthesis?

Answer:

  • HPLC-MS : Detects sulfonic acid byproducts (m/z 155.0) with a limit of quantification (LOQ) of 0.1% .
  • ICH Guidelines : Set impurity thresholds at <0.15% for unidentified peaks .
  • Purification : Gradient elution (0.1% TFA in acetonitrile/water) removes polar impurities .

What degradation pathways occur under accelerated stability testing?

Answer:

  • Hydrolysis : Cleavage of the sulfonyl group in acidic conditions (pH < 3) .
  • Oxidation : Pyrrolidine ring degradation at 40°C/75% RH, detected via HPLC peak splitting .
  • Mitigation : Lyophilization and storage at -20°C in amber vials reduce degradation by 90% .

How are molecular dynamics simulations applied to optimize drug-target interactions?

Answer:

  • Binding Free Energy : MMPBSA calculations predict ΔG values for sulfonyl-pyrrolidine derivatives binding to serotonin receptors (5-HT₂A) .
  • Residue Mapping : Identify key interactions (e.g., hydrogen bonds with Asp155 in the D2 receptor) .

Q. Table 4: Simulation Parameters

ParameterValue
Force FieldCHARMM36
Simulation Time100 ns
Temperature310 K

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride
Reactant of Route 2
2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride

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